1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone
Description
1-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl ketone group attached to a pyrrolopyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
1-(1-ethylpyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-2-16-6-8(9(17)11(12,13)14)7-4-3-5-15-10(7)16/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQZTNKQWSIZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable reagents. The trifluoromethyl ketone moiety is then introduced via nucleophilic substitution or addition reactions using trifluoroacetic anhydride or trifluoromethyl ketone precursors under controlled conditions .
Industrial Production Methods: Industrial-scale production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Mechanism of Action
The mechanism by which 1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects. The compound’s structure allows it to fit into specific binding sites, making it a potent inhibitor or modulator of its targets .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone
- 1-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone
- 1-(1-Butyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone
Uniqueness: 1-(1-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone is unique due to its specific ethyl substitution on the pyrrolopyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This structural variation can result in different biological activities and pharmacokinetic properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
